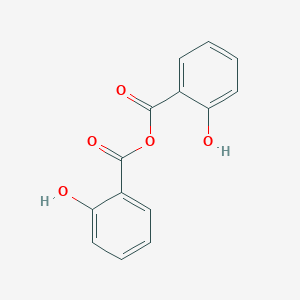
2-Hydroxybenzoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzoic anhydride, also known as salicylic anhydride, is an organic compound with the molecular formula C14H10O5. It is derived from 2-hydroxybenzoic acid (salicylic acid) and is used in various chemical reactions and industrial applications. This compound is particularly significant in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzoic anhydride can be synthesized through the dehydration of 2-hydroxybenzoic acid. The reaction typically involves heating 2-hydroxybenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where 2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxybenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-hydroxybenzoic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions, often under acidic or basic conditions.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Acylation: Involves nucleophiles like amines or alcohols, often in the presence of a base to neutralize the by-product acid.
Major Products Formed:
Hydrolysis: Produces 2-hydroxybenzoic acid.
Esterification: Forms esters such as methyl salicylate.
Acylation: Yields acylated products like acetylsalicylic acid (aspirin).
Applications De Recherche Scientifique
2-Hydroxybenzoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including aspirin and other salicylate-based drugs.
Industry: Applied in the production of dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 2-hydroxybenzoic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating their active sites, thereby inhibiting their activity. This property is exploited in the synthesis of drugs like aspirin, which acetylates the enzyme cyclooxygenase, leading to its inhibition and the subsequent reduction of inflammation and pain.
Comparaison Avec Des Composés Similaires
Acetic Anhydride: Another anhydride used in acylation reactions, but derived from acetic acid.
Phthalic Anhydride: Used in the production of plasticizers and resins, derived from phthalic acid.
Maleic Anhydride: Employed in the synthesis of unsaturated polyester resins, derived from maleic acid.
Uniqueness: 2-Hydroxybenzoic anhydride is unique due to its derivation from salicylic acid, which imparts specific reactivity and applications in pharmaceutical synthesis. Its ability to form esters and amides makes it a versatile reagent in organic chemistry.
Propriétés
Numéro CAS |
607-87-4 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
(2-hydroxybenzoyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8,15-16H |
Clé InChI |
WLPQCHKXJRHZRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
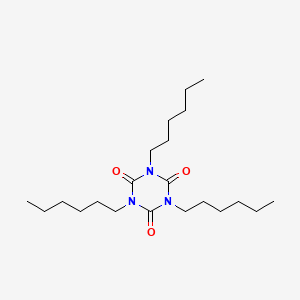

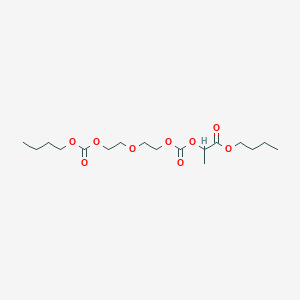
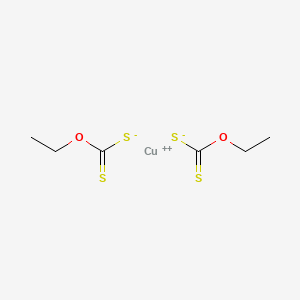
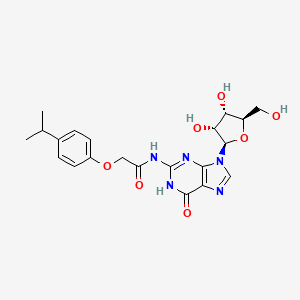
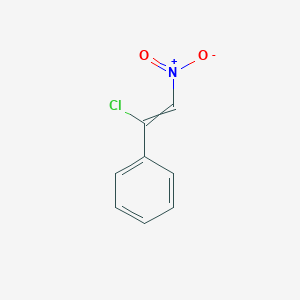
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
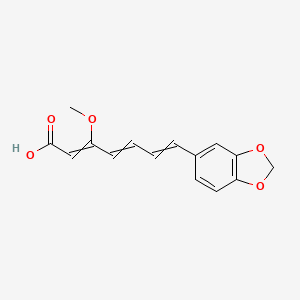
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
